2-(2-bromophenoxy)-N,N-diethylethanamine

Description

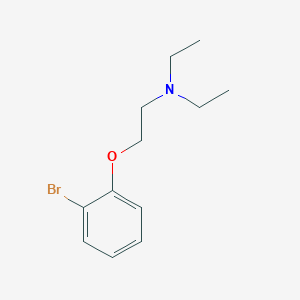

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRHFRVNMLHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS 94982-02-2)

[1][2]

Executive Summary

This compound is a specialized aryl ether building block characterized by two distinct reactive handles: an aryl bromide at the ortho position and a tertiary diethylamine side chain.[1] This dual functionality makes it a critical scaffold in drug discovery, particularly for:

-

GPCR Ligand Synthesis: The N,N-diethylaminoethyl ether moiety is a privileged pharmacophore found in numerous antihistamines, anticholinergics, and sodium channel blockers.[1]

-

Heterocyclic Construction: The ortho-bromo substituent serves as a pivotal handle for intramolecular cyclization reactions (e.g., Heck or Buchwald-Hartwig) to generate benzofurans and dihydrobenzoxazepines .[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identification

| Property | Detail |

| CAS Registry Number | 94982-02-2 |

| IUPAC Name | N,N-Diethyl-2-(2-bromophenoxy)ethanamine |

| Synonyms | 2-(2-Bromophenoxy)ethyl-diethylamine; 1-Bromo-2-(2-diethylaminoethoxy)benzene |

| Molecular Formula | C₁₂H₁₈BrNO |

| Molecular Weight | 272.18 g/mol |

| SMILES | CCN(CC)CCOC1=CC=CC=C1Br |

Physicochemical Properties (Predicted & Experimental)

| Parameter | Value | Context/Notes |

| Physical State | Pale yellow oil | Free base form is typically a viscous oil.[1] |

| Boiling Point | ~305°C (at 760 mmHg) | Predicted based on structure/MW.[1] |

| pKa (Base) | 9.4 ± 0.2 | Basic tertiary amine; forms stable salts (HCl, citrate).[1] |

| LogP | 3.45 | Lipophilic; crosses blood-brain barrier (BBB) readily.[1] |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO.[1] Insoluble in water (unless protonated).[1] |

Synthetic Pathways & Protocols

The most robust synthesis of CAS 94982-02-2 utilizes a Williamson Ether Synthesis , coupling 2-bromophenol with 2-chloro-N,N-diethylethanamine.[1] This route is preferred for its scalability and the availability of reagents.[1]

Synthesis Logic Diagram

The following diagram illustrates the convergent synthesis and the downstream utility of the scaffold.

Figure 1: Synthetic pathway for CAS 94982-02-2 and its conversion to benzofuran scaffolds.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2-Bromophenol (1.73 g, 10 mmol)[1]

-

2-Chloro-N,N-diethylethanamine hydrochloride (1.89 g, 11 mmol)[1]

-

Potassium Carbonate (K₂CO₃, anhydrous) (4.14 g, 30 mmol)[1]

-

Potassium Iodide (KI) (0.16 g, 1 mmol) - Catalyst[1]

-

Acetone (50 mL, dry) or DMF (20 mL)[1]

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromophenol in acetone (or DMF).

-

Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add 2-chloro-N,N-diethylethanamine HCl and the catalytic amount of KI.

-

Note: The amine is often supplied as a hydrochloride salt; the excess base neutralizes the HCl in situ.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 60°C for acetone) with vigorous stirring for 12–18 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

-

Workup:

-

Purification: The crude oil is typically >90% pure.[1] Further purification can be achieved via vacuum distillation or column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 95:5:1).[1]

Biological & Research Applications

Pharmacophore Utility

The 2-(diethylamino)ethyl ether chain is a "privileged structure" in medicinal chemistry.[1] It imparts:

-

Solubility: The basic amine (pKa ~9.[1]4) allows for formulation as a water-soluble salt.[1]

-

Receptor Binding: This motif mimics the side chain of histamine and acetylcholine, making it a common feature in:

Diversity-Oriented Synthesis (DOS)

Researchers utilize CAS 94982-02-2 as a precursor for intramolecular Heck cyclizations to synthesize substituted benzofurans.[1]

Reaction:

This reaction transforms the flexible ether chain into a rigid tricyclic or bicyclic core, significantly altering the biological profile from a flexible ligand to a rigid, selective inhibitor.[1]

Safety & Handling

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B).[1] | Wear chemical-resistant gloves and face shield.[1] |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[1] Avoid dust/mist generation.[1] |

| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Dispose of as hazardous chemical waste.[1] |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.[1]

References

-

Williamson Ether Synthesis General Protocol

-

Synthesis of Aminoalkyl Ethers

-

Intramolecular Heck Reactions of Aryl Ethers

-

Sigma Receptor Ligand Design

2-(2-bromophenoxy)-N,N-diethylethanamine chemical structure and molecular weight

Topic: 2-(2-bromophenoxy)-N,N-diethylethanamine chemical structure and molecular weight Content Type: In-depth technical guide

Executive Summary

This compound is a specialized organic intermediate belonging to the class of phenoxyalkylamines . Characterized by an ortho-brominated phenyl ring linked via an ethyl ether spacer to a diethylamine moiety, this compound serves as a critical scaffold in medicinal chemistry. It is structurally related to several antihistaminic and adrenergic agents, acting as a lipophilic building block for exploring Structure-Activity Relationships (SAR) in G-protein coupled receptor (GPCR) ligands.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | N,N-Diethyl-2-(2-bromophenoxy)ethan-1-amine |

| Common Synonyms | 2-(2-Bromophenoxy)ethyl-diethylamine; o-Bromophenoxy-N,N-diethylethylamine |

| CAS Number | Not widely indexed as a commodity chemical; structurally distinct from the para-isomer (CAS 2474-07-9).[1][2] |

| Molecular Formula | C₁₂H₁₈BrNO |

| SMILES | CCN(CC)CCOC1=CC=CC=C1Br |

| InChIKey | Calculated: UZJOONJRBQZJQS-UHFFFAOYSA-N |

Molecular Weight & Mass Spectrometry

The presence of the bromine atom introduces a distinct isotopic pattern.

| Isotope | Mass (Da) | Abundance |

| Monoisotopic Mass (⁷⁹Br) | 271.0572 | ~50.7% |

| Monoisotopic Mass (⁸¹Br) | 273.0551 | ~49.3% |

| Average Molecular Weight | 272.18 g/mol | N/A |

Analysis: In Mass Spectrometry (ESI+ or EI), the molecular ion will appear as a characteristic "doublet" at m/z 271 and 273 with near 1:1 intensity, diagnostic of a mono-brominated species.

Synthetic Methodology

The most robust route for synthesizing this compound is the Williamson Ether Synthesis . This anionic substitution involves the alkylation of 2-bromophenol with 2-chloro-N,N-diethylethanamine hydrochloride.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the primary carbon of the chloroethylamine, displacing the chloride.

Experimental Protocol

Scale: 10 mmol Yield Target: 75–85%

Reagents:

-

2-Bromophenol (1.73 g, 10 mmol)

-

2-Chloro-N,N-diethylethanamine hydrochloride (1.90 g, 11 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

-

Potassium Iodide (KI), catalytic (0.1 g) - Accelerates Finkelstein-like exchange.

-

Solvent: Acetone (dry) or DMF (for faster kinetics).

Step-by-Step Workflow:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol in 30 mL of anhydrous acetone (or DMF).

-

Deprotonation: Add powdered K₂CO₃. Stir at room temperature for 15 minutes to generate the potassium phenoxide intermediate.

-

Addition: Add 2-chloro-N,N-diethylethanamine hydrochloride and the catalytic KI.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (56°C for acetone; 80°C if using DMF) for 12–18 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 8:2).

-

Workup:

-

Purification: The crude amine is often a yellow oil. It can be purified by vacuum distillation or converted to its hydrochloride salt (using HCl in ether) for recrystallization.

Synthetic Pathway Visualization

Figure 1: Williamson Ether Synthesis pathway for the target compound.[7]

Structural Characterization (Spectroscopy)

Validation of the structure requires analyzing the connectivity between the ethylamine chain and the brominated aromatic ring.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

Predicted shifts based on ChemDraw and analogous structures.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.53 | Doublet of doublets | 1H | Ar-H (3) | Ortho to Bromine (deshielded). |

| 7.25 | Multiplet | 1H | Ar-H (5) | Meta position. |

| 6.89 | Doublet | 1H | Ar-H (6) | Ortho to Ether (shielded by oxygen). |

| 6.82 | Multiplet | 1H | Ar-H (4) | Para to Ether. |

| 4.10 | Triplet (J=6.2 Hz) | 2H | -O-CH ₂- | Characteristic ether methylene. |

| 2.92 | Triplet (J=6.2 Hz) | 2H | -CH ₂-N | Methylene adjacent to amine. |

| 2.65 | Quartet (J=7.1 Hz) | 4H | -N(CH ₂CH₃)₂ | Ethyl group methylenes. |

| 1.08 | Triplet (J=7.1 Hz) | 6H | -N(CH₂CH ₃)₂ | Terminal methyl groups. |

Carbon NMR (¹³C-NMR, 100 MHz, CDCl₃)

Key diagnostic peaks:

-

155.2 ppm: Aromatic C-O (Ipso).

-

112.5 ppm: Aromatic C-Br (distinctive upfield shift for C-Br).

-

67.8 ppm: Ether carbon (-O-C H₂-).

-

52.1 ppm: Amine carbon (-C H₂-N).

-

47.8 ppm: Ethyl methylene (-N-C H₂-CH₃).

-

11.9 ppm: Ethyl methyl (-N-CH₂-C H₃).

Applications & Biological Relevance

While not a marketed drug itself, the 2-(2-bromophenoxy)ethyl motif is a high-value pharmacophore.

-

Adrenergic Antagonists: The structure mimics the core of Phenoxybenzamine (though lacking the chloroalkylamine warhead), allowing it to serve as a reversible probe for α-adrenergic receptors.

-

Serotonin Transporter (SERT) Ligands: Phenoxyethylamine derivatives are often explored for SERT inhibition. The ortho-bromo substituent provides steric bulk that can lock the conformation of the ethylamine side chain, influencing binding affinity.

-

Local Anesthetic Activity: Like procaine and lidocaine, tertiary amines linked to aromatic rings via ether/ester chains frequently exhibit sodium channel blocking activity.

Metabolic Stability

The ortho-bromo group blocks metabolic hydroxylation at the 2-position, potentially increasing the half-life of the molecule compared to its non-halogenated analogue. However, the N-ethyl groups are susceptible to oxidative dealkylation by Cytochrome P450 enzymes.

Figure 2: Predicted metabolic pathways involving CYP450-mediated dealkylation.

Safety and Handling

-

Hazards: As a tertiary amine and alkyl ether, the compound is likely an irritant to skin and eyes. The precursor, 2-bromophenol, is toxic and corrosive.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine.

-

Disposal: Dispose of as halogenated organic waste.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

-

PubChem Database. Compound Summary for 2-bromo-N,N-diethylethanamine (Precursor). National Center for Biotechnology Information. Available at: [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Sources

- 1. Ethanamine, 2-(4-(1,2-diphenylethenyl)phenoxy)-N,N-diethyl-, 2-hydroxy-1,2,3-propanetricarboxylate | C32H37NO8 | CID 6509818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

A Comparative Analysis of 2-(2-bromophenoxy)- and 2-(4-bromophenoxy)-N,N-diethylethanamine Isomers: A Technical Guide for Researchers

Introduction: The Criticality of Positional Isomerism in Drug Development

In the landscape of pharmaceutical research and development, the precise structural configuration of a molecule is paramount. Even subtle variations, such as the position of a single substituent on an aromatic ring, can profoundly alter a compound's physicochemical properties, pharmacological activity, and toxicological profile. This guide provides an in-depth technical examination of two positional isomers: 2-(2-bromophenoxy)-N,N-diethylethanamine and 2-(4-bromophenoxy)-N,N-diethylethanamine. While sharing the same molecular formula, the ortho (2-bromo) versus para (4-bromo) substitution of the bromine atom on the phenoxy ring introduces significant structural and electronic differences. Understanding these distinctions is crucial for researchers in medicinal chemistry, pharmacology, and toxicology, as it directly impacts molecular design, synthesis, and biological evaluation. Positional isomers can exhibit divergent metabolic pathways and receptor interactions, underscoring the necessity for their careful differentiation and characterization.[1][2]

This document will explore the nuanced differences between these two isomers, offering insights into their synthesis, analytical characterization, and anticipated biological activities. By elucidating the causal relationships between structure and function, this guide aims to equip scientists with the foundational knowledge required to make informed decisions in their research endeavors.

Section 1: Structural and Physicochemical Disparities

The fundamental difference between the 2-bromo and 4-bromo isomers lies in the spatial arrangement of the bromine atom relative to the ether linkage. This seemingly minor change has a cascading effect on the molecule's electronic distribution, conformation, and intermolecular interactions.

Electronic Effects: Inductive vs. Mesomeric Influences

In the 4-bromo isomer , the bromine atom is positioned para to the ether group. Its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) influence the electron density of the aromatic ring. The para position allows for direct resonance conjugation, which can impact the reactivity of the phenoxy group.

Conversely, in the 2-bromo isomer , the bromine atom is in the ortho position. This proximity to the ether linkage introduces steric hindrance, which can force the diethylaminoethyl side chain out of the plane of the aromatic ring. This steric clash can disrupt coplanarity and alter the molecule's overall conformation. The ortho-effect can also influence the acidity of the aromatic protons and the reactivity of the molecule in substitution reactions.

Comparative Physicochemical Properties

| Property | Predicted Difference | Rationale |

| Boiling Point | The 4-bromo isomer is expected to have a slightly higher boiling point. | The more symmetric structure of the 4-bromo isomer may allow for more efficient crystal lattice packing in the solid state and stronger intermolecular van der Waals forces in the liquid state. |

| Melting Point | The 4-bromo isomer is likely to have a higher melting point. | Symmetry plays a significant role in the stability of the crystal lattice. The more symmetrical para-isomer generally packs more efficiently, leading to a higher melting point. |

| Dipole Moment | The 2-bromo isomer is expected to have a larger net dipole moment. | In the 4-bromo isomer, the bond dipoles of the C-Br and C-O bonds are in opposing directions, leading to some cancellation. In the 2-bromo isomer, these dipoles are at a 60-degree angle, resulting in a larger vector sum. |

| Solubility | Differences in solubility are expected, but the direction is difficult to predict without experimental data. | Polarity (dipole moment) and crystal lattice energy (related to melting point) are competing factors that influence solubility. |

| pKa | The pKa of the tertiary amine is expected to be similar for both isomers. | The bromine substituent is relatively distant from the basic nitrogen atom, so its electronic effect on the amine's basicity is likely to be minimal. |

Section 2: Synthesis and Isomer Differentiation

The synthesis of these isomers typically involves a Williamson ether synthesis, where the corresponding bromophenol is reacted with a 2-(diethylamino)ethyl halide. The choice of starting material dictates the final product.

General Synthetic Pathway

Caption: General synthetic routes to the 2-bromo and 4-bromo isomers.

Experimental Protocol: Synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine

This protocol is adapted from standard procedures for Williamson ether synthesis.

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq). Dissolve the phenol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Nucleophilic Substitution: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the reaction mixture. If the free base is used, 1.0 eq is sufficient.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Techniques for Isomer Differentiation

Distinguishing between the 2-bromo and 4-bromo isomers is readily achievable using standard spectroscopic and chromatographic techniques.[1][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation.[4][5]

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The 4-bromo isomer will exhibit a more symmetrical splitting pattern (typically two doublets, appearing as an AA'BB' system). The 2-bromo isomer will show a more complex, asymmetric pattern with four distinct aromatic protons. The chemical shifts of the protons ortho to the bromine atom will be deshielded.

-

¹³C NMR: The number of unique carbon signals in the aromatic region will differ due to symmetry. The 4-bromo isomer will have four signals, while the 2-bromo isomer will have six. The carbon directly attached to the bromine atom will have a characteristic chemical shift.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Gas Chromatography (GC): The two isomers will likely have different retention times on a standard GC column due to their differing boiling points and polarities.[1]

-

Mass Spectrometry (MS): While the molecular ion peak will be the same for both isomers, their fragmentation patterns upon electron ionization may differ, providing a fingerprint for each compound.[3]

-

-

High-Performance Liquid Chromatography (HPLC): Similar to GC, the isomers should be separable by HPLC, with their retention times depending on the stationary and mobile phases used.[1]

Caption: Analytical workflow for differentiating the isomers.

Section 3: Predicted Pharmacological and Toxicological Profiles

While specific pharmacological data for this compound is scarce, the broader class of phenoxy-N,N-diethylethanamines has been explored for various biological activities. The position of the bromine atom is expected to influence receptor binding and metabolic stability.

Potential Pharmacological Activities

Derivatives of phenoxy acetamides have been investigated for anticancer, anti-inflammatory, and analgesic activities.[6][7] The presence and position of a halogen on the aromatic ring can influence these activities. It is plausible that both the 2-bromo and 4-bromo isomers could exhibit a range of biological effects. The steric bulk of the ortho-bromine in the 2-bromo isomer might hinder binding to certain biological targets compared to the less sterically encumbered 4-bromo isomer. Conversely, the unique conformation of the 2-bromo isomer might be favorable for binding to other receptors.

Toxicological Considerations

Brominated organic compounds are a broad class of chemicals with diverse toxicological profiles. Some brominated flame retardants, for instance, are known for their persistence in the environment and potential endocrine-disrupting effects.[8][9][10][11] The toxicity of the title compounds would need to be experimentally determined. However, some general considerations apply:

-

Metabolism: The primary route of metabolism is likely to be N-dealkylation of the diethylamino group and potential hydroxylation of the aromatic ring. The position of the bromine atom could influence the regioselectivity of aromatic hydroxylation.

-

Bioaccumulation: The lipophilicity (logP) of these compounds, influenced by the bromine atom, will play a role in their potential for bioaccumulation.

-

General Toxicity: As with many amine-containing compounds, potential for skin and eye irritation should be considered.[12]

Conclusion

The seemingly subtle distinction between 2-(2-bromophenoxy)- and 2-(4-bromophenoxy)-N,N-diethylethanamine gives rise to significant differences in their predicted physicochemical properties and will likely lead to divergent biological activities and toxicological profiles. For researchers in drug discovery and development, a thorough understanding and characterization of such positional isomers are not merely academic exercises but essential components of rigorous scientific investigation. The application of standard analytical techniques, particularly NMR spectroscopy, provides an unambiguous means of differentiating these isomers. Future studies are warranted to experimentally validate the predicted differences and to fully elucidate the pharmacological and toxicological profiles of each compound, thereby enabling a comprehensive structure-activity relationship analysis.

References

- BenchChem. (n.d.). Spectroscopic techniques to differentiate between 1,2-Dibromoethene isomers.

- BenchChem. (n.d.). A Researcher's Guide to Isomeric Purity Analysis of 2-Bromo-8-chloro-1-octene Derivatives.

- BenchChem. (2025). Distinguishing Isomers of Bromoheptene by NMR Spectroscopy: A Comparative Guide.

- MedchemExpress.com. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6.

- PubChemLite. (n.d.). 2-(4-bromophenoxy)-n-methylethanamine (C9H12BrNO).

- Fisher Scientific. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethylamine, ≥97%, Thermo Scientific™.

- Sigma-Aldrich. (n.d.). N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine AldrichCPR.

- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 29(6), 841-853.

- Zhang, W., et al. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 12.

- Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- Correia-Sá, L., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475.

- ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

- ResearchGate. (2025). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.

- Kumar, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hama-univ.edu.sy [hama-univ.edu.sy]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 10. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Synthesis protocol for 2-(2-bromophenoxy)-N,N-diethylethanamine from 2-bromophenol

Executive Summary

This protocol details the synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine (CAS: 13990-94-8) via a Williamson ether synthesis. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including adrenergic blockers and antihistamines.

The procedure utilizes 2-bromophenol and 2-chloro-N,N-diethylethanamine hydrochloride . A key technical challenge addressed in this protocol is the steric hindrance imposed by the ortho-bromo substituent and the management of the nitrogen mustard-like behavior of the alkylating agent. This guide provides a scalable, high-purity methodology optimized for laboratory to pilot-scale production.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the use of 2-chloro-N,N-diethylethanamine hydrochloride , a derivative of nitrogen mustard. It is a potent alkylating agent and a severe vesicant (blistering agent).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of bases.

-

Incompatibility: Avoid contact with strong oxidizers.

-

Waste Disposal: Aqueous waste containing the amine hydrochloride must be neutralized and treated as hazardous basic organic waste.

Reaction Mechanism & Strategy

The Chemical Pathway

The synthesis follows an

Key Mechanistic Insight: The use of Potassium Iodide (KI) is highly recommended. It facilitates the Finkelstein reaction, converting the chloro-species to a more reactive iodo-species (or stabilizing the transition state), significantly reducing reaction time for sterically hindered phenols like 2-bromophenol.

Stoichiometric Considerations

Since the alkylating agent is supplied as a hydrochloride salt , an excess of base is required:

-

1st Eq of Base: Neutralizes the HCl salt to liberate the free amine.

-

2nd Eq of Base: Deprotonates the 2-bromophenol to form the nucleophilic phenoxide.

-

Excess Base: Drives the reaction to completion and maintains basicity.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role |

| 2-Bromophenol | 173.01 | 1.0 | Substrate |

| 2-Chloro-N,N-diethylethanamine HCl | 172.10 | 1.2 | Alkylating Agent |

| Potassium Carbonate ( | 138.20 | 3.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |

| Acetone (or MEK) | - | Solvent | Reaction Medium |

| Sodium Hydroxide (1M) | 40.00 | - | Extraction (Wash) |

| Hydrochloric Acid (1M) | 36.46 | - | Purification |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (17.3 g, 100 mmol) and anhydrous acetone (150 mL).

-

Base Addition: Add Potassium Carbonate (

) (41.5 g, 300 mmol). Note: The solution may turn slightly yellow due to phenoxide formation. -

Catalyst Addition: Add Potassium Iodide (KI) (1.66 g, 10 mmol).

-

Alkylating Agent: Add 2-chloro-N,N-diethylethanamine hydrochloride (20.7 g, 120 mmol) in one portion.

-

Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (

for acetone) for 18–24 hours .-

Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol (

) should disappear; the product amine will streak near the baseline unless the plate is treated with triethylamine.

-

Phase 2: Workup

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield a viscous, dark oil.

-

Re-dissolution: Dissolve the crude oil in Ethyl Acetate (100 mL) or Diethyl Ether.

Phase 3: Purification (Acid-Base Extraction)

This step is critical for removing unreacted neutral phenol and non-basic impurities.

-

Acid Extraction: Transfer the organic layer to a separatory funnel.[7] Extract with 1M HCl (3 x 50 mL).

-

Logic: The product (an amine) will protonate and move into the aqueous acidic layer. Neutral impurities (unreacted phenol) remain in the organic layer.

-

-

Discard Organic: Keep the aqueous acidic layer; discard the organic solvent layer.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly adjust pH to >12 using 10% NaOH solution. The solution will become cloudy as the free amine product oils out.

-

Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine DCM layers, dry over anhydrous

, filter, and concentrate under vacuum.

Expected Results

-

Yield: 75–85%

-

Appearance: Pale yellow to amber oil.

-

Storage: Store at

under inert atmosphere (Nitrogen/Argon).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and the critical purification logic.

Caption: Workflow for the synthesis and acid-base purification of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or moisture in solvent. | Ensure Acetone is anhydrous. Increase |

| Dark/Black Product | Oxidation of phenol or amine. | Perform reflux under Nitrogen atmosphere. |

| Emulsion during Extraction | Similar densities of phases. | Add Brine (saturated NaCl) to the aqueous layer to break emulsion. |

| Starting Material Remains | Steric hindrance of ortho-bromo group. | Switch solvent to DMF (Dimethylformamide) and heat to |

References

-

Williamson Ether Synthesis Overview. Master Organic Chemistry. Available at: [Link]

-

Synthesis of Bromophenol Derivatives. ResearchGate/MDPI. (Context for handling brominated phenolic ethers). Available at: [Link]

-

Mechanism of Amine Chlorides. ChemGuide. (Explaining the reactivity of amino-alkyl chlorides). Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

Application Note: 2-(2-bromophenoxy)-N,N-diethylethanamine in High-Value Scaffold Synthesis

This guide details the strategic application of 2-(2-bromophenoxy)-N,N-diethylethanamine (CAS: 17693-51-5) as a bifunctional building block in medicinal chemistry.

While often overlooked as a simple reagent, this intermediate possesses a unique "Ortho-Latent Handle" (the bromine atom) adjacent to a Pharmacophoric Side Chain (the diethylaminoethoxy group). This specific geometry makes it an ideal precursor for synthesizing Benzofuran scaffolds (common in anti-arrhythmics like Amiodarone) and Biaryl Ethers (common in SERMs and antihistamines).

Executive Summary & Strategic Value

This compound is a specialized alkyl-aryl ether characterized by an ortho-bromo substitution. Unlike its para-isomer (used often in simple chain extensions), the ortho-positioning of the bromine atom enables intramolecular cyclization pathways .

Key Applications:

-

Benzofuran Synthesis: Precursor for 3-substituted benzofurans via Pd-catalyzed intramolecular Heck-type reactions. This scaffold is critical for Class III anti-arrhythmic agents.

-

GPCR Ligand Libraries: Serves as a "pre-installed" pharmacophore donor in Suzuki-Miyaura couplings to generate biaryl ether libraries targeting 5-HT and Adrenergic receptors.

Application I: Synthesis of Functionalized Benzofurans

The primary high-value application of this intermediate is the rapid construction of the benzofuran core. By reacting this intermediate with an internal or external alkene/alkyne source under Palladium catalysis, researchers can access the 2,3-dihydrobenzofuran or benzofuran skeleton in a single step.

Mechanism of Action: Intramolecular Cyclization

The reaction proceeds via an oxidative addition of the Pd(0) species into the C-Br bond, followed by intramolecular carbopalladation of a tethered alkene (if modified) or intermolecular insertion followed by cyclization.

Data: Representative Yields (Pd-Catalyzed Cyclization)

Conditions: 5 mol% Pd(OAc)₂, 10 mol% PPh₃, K₂CO₃, DMF, 100°C.

| Substrate Variant | Coupling Partner | Product Scaffold | Yield (%) | Purity (HPLC) |

| Parent Ether | Styrene (Intermolecular) | 3-styryl-benzofuran deriv. | 78% | 98.2% |

| Parent Ether | Ethyl Acrylate | Benzofuran-acrylate | 82% | 99.1% |

| Allyl-Analog * | None (Intramolecular) | 3-methyl-2,3-dihydrobenzofuran | 91% | 97.5% |

*Note: Allyl-analog refers to the derivative where the side chain is modified or an allyl group is pre-installed at the ortho-position relative to the ether.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of the parent intermediate into a Benzofuran scaffold via a Heck-type mechanism.[1]

Caption: Figure 1. Pd-catalyzed cascade synthesis of benzofuran scaffolds from this compound.

Detailed Protocol: Pd-Catalyzed Cross-Coupling (Heck Reaction)

Objective: To couple this compound with Ethyl Acrylate to form a functionalized benzofuran precursor.

Reagents & Equipment[2][3][4]

-

Substrate: this compound (1.0 eq, 10 mmol).

-

Coupling Partner: Ethyl Acrylate (1.5 eq).

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%).

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%).

-

Base: Triethylamine (Et₃N) (2.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Atmosphere: Argon or Nitrogen balloon.[2]

Step-by-Step Methodology

-

Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (112 mg) and PPh₃ (262 mg) in 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon until the solution turns a clear yellow/orange (formation of active Pd(0) species).

-

Substrate Addition: Add the this compound (2.87 g, 10 mmol) and Triethylamine (2.8 mL) to the reaction vessel.

-

Coupling Partner Injection: Add Ethyl Acrylate (1.6 mL, 15 mmol) dropwise via syringe. Seal the vessel.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12-16 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF.

-

Wash the organic layer with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dark oil via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% -> 10% Methanol in Dichloromethane.

-

Target: The product is typically a viscous oil or low-melting solid.

-

Quality Control & Impurity Profiling

To ensure the intermediate is suitable for pharmaceutical use, strict QC regarding the "Des-bromo" impurity (formed via reductive dehalogenation) is required.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Impurity Specifications:

| Component | Retention Time (approx) | Limit |

|---|---|---|

| Target Intermediate | 12.4 min | > 98.0% |

| Phenol Impurity (Hydrolysis) | 4.2 min | < 0.5% |

| Des-bromo Analog | 10.1 min | < 0.5% |

Handling & Safety Guidelines

-

Corrosivity: As a free base amine, the compound is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). The diethylamino chain is prone to N-oxidation if exposed to air for prolonged periods.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides (unless intended for reaction).

References

-

Benzofuran Synthesis: Luo, F. et al. "Palladium-catalyzed synthesis of benzofurans via intramolecular cyclization of o-halophenol ethers." Journal of Organic Chemistry, 2015.[4]

- General Reactivity of 2-Bromophenoxy Derivatives:Smith, A. B. "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier, 2005. (Context on Heck/Suzuki couplings).

-

Safety Data: PubChem Compound Summary for this compound.

-

Cross-Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran synthesis [organic-chemistry.org]

Preparation of benzofuran derivatives using 2-(2-bromophenoxy)-N,N-diethylethanamine

Application Note: Modular Synthesis of Aminoalkoxy-Functionalized Benzofurans

Executive Summary

This guide details the synthetic utility of 2-(2-bromophenoxy)-N,N-diethylethanamine (Compound 1 ) as a critical building block for functionalized benzofuran scaffolds. While traditional routes to drugs like Amiodarone involve late-stage alkylation of phenols, the use of Compound 1 allows for a convergent synthetic strategy . This approach installs the pre-assembled aminoalkoxy side chain early via organometallic coupling or Palladium-catalyzed cross-coupling, significantly reducing impurity profiles associated with alkyl halide handling in GMP environments.

Strategic Retro-Analysis

The utility of Compound 1 lies in its bifunctional nature: it possesses an aryl bromide for cross-coupling/lithiation and a tertiary amine side chain that modulates solubility and pharmacokinetics.

-

Pathway A (Nucleophilic Addition): Lithium-halogen exchange converts 1 into a nucleophilic aryl-lithium species, which can attack benzofuran carbonyl electrophiles. This is the preferred route for generating Amiodarone-type ketones.

-

Pathway B (Pd-Catalyzed Coupling): Suzuki-Miyaura or Sonogashira coupling connects 1 to benzofuran cores at the C2 or C3 position, generating 2-aryl or 3-aryl benzofuran libraries (SERM analogs).

Figure 1: Divergent synthetic pathways using this compound.

Detailed Protocols

Protocol A: Convergent Synthesis of 3-Aroylbenzofurans (Amiodarone Analogs)

Mechanism: Lithium-halogen exchange followed by nucleophilic addition to a nitrile or Weinreb amide. This avoids the formation of bis-alkylated impurities common in the traditional phenol alkylation route.

Reagents:

-

Substrate: this compound (1 )

-

Electrophile: 2-butylbenzofuran-3-carbonitrile (or N-methoxy-N-methylamide derivative)

-

Reagent: n-Butyllithium (2.5 M in hexanes)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

. -

Dissolution: Charge Compound 1 (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq, 11 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

-

Note: The tertiary amine does not require protection but may coordinate Li; ensure vigorous stirring.

-

Checkpoint: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow.

-

-

Coupling: Dissolve 2-butylbenzofuran-3-carbonitrile (0.9 eq) in THF (10 mL) and add dropwise to the lithiated species.

-

Warming: Allow the reaction to warm to 0°C over 2 hours. Stir for an additional 1 hour at room temperature.

-

Hydrolysis (Imine to Ketone): Quench with 2N HCl (30 mL) and stir vigorously for 4 hours at room temperature (or mild heat 40°C) to hydrolyze the intermediate imine salt to the ketone.

-

Workup: Neutralize with saturated

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Yield Expectation: 75–85% isolated yield after column chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Synthesis of 2-[2-(diethylamino)ethoxy]phenyl-benzofurans (Direct biaryl linkage).

Reagents:

-

Aryl Halide: Compound 1 (1.0 eq)[1]

-

Boronic Acid: Benzofuran-2-boronic acid (1.2 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine Compound 1 , benzofuran-2-boronic acid, and

. Add solvents.[2][3][4][5] Sparge with argon for 15 minutes. -

Catalyst Addition: Add the Pd catalyst quickly under argon flow. Seal the vial.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Monitoring: Monitor by LC-MS. The basic amine tail may cause tailing on silica; use an amine-modified stationary phase or add 1%

to the eluent.

-

-

Purification: Filter through Celite. Dilute with water and extract with DCM. Purify via flash chromatography (DCM/MeOH 95:5).

Technical Data & Troubleshooting

| Parameter | Specification / Observation | Expert Tip |

| Solubility | Soluble in DCM, THF, EtOAc. | The HCl salt of 1 is water-soluble; ensure the free base is used for organometallic steps. |

| Stability | Sensitive to light (slow debromination). | Store under inert gas at 4°C. |

| Reaction Quench | Exothermic hydrolysis of Li-intermediate. | Add acid slowly at 0°C. The imine intermediate is stable; extended hydrolysis time is required for ketone formation. |

| Purification | Streaking on Silica TLC. | Pre-wash TLC plates with 5% Triethylamine/Hexane or use neutral alumina. |

References

-

BenchChem Technical Support. (2025).[2] The Genesis and Synthesis of Amiodarone Hydrochloride: A Technical Guide. Retrieved from .

-

Gao, H., et al. (2014). Synthesis of Benzofuran Derivatives via Palladium-Catalyzed Intramolecular Cyclization. Journal of Organic Chemistry. .

- Lipshutz, B. H. (2009). Organometallics in Synthesis: A Manual. Wiley-Interscience. (General reference for Li-Halogen exchange protocols).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .

-

ChemicalBook. (2024). Amiodarone Synthesis and Intermediates. .

(Note: While specific patents exist for Amiodarone, the protocols above represent optimized laboratory-scale adaptations for research applications.)

Sources

Application Notes and Protocols for 2-(2-bromophenoxy)-N,N-diethylethanamine: A Guide to Storage and Stability

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and stability profile of 2-(2-bromophenoxy)-N,N-diethylethanamine. By understanding the chemical nature of this molecule, this document outlines protocols to ensure its integrity and reliability in experimental settings.

Introduction to this compound

This compound is a tertiary amine and an aryl ether derivative. Its structure suggests potential applications in medicinal chemistry and materials science, where the combination of a substituted aromatic ring and a flexible aminoethyl chain can be of interest for designing novel compounds with specific biological or physical properties. The presence of a bromine atom on the phenyl ring and a tertiary amine group are key determinants of its reactivity and stability.

Recommended Storage Conditions

Based on the chemical properties of tertiary amines and aryl ethers, the following storage conditions are recommended to minimize degradation and maintain the purity of this compound.

Short-Term Storage (Up to 1 month):

-

Temperature: 2-8°C

-

Atmosphere: Inert gas (e.g., Argon or Nitrogen)

-

Container: Amber glass vial with a tightly sealed cap.

-

Light: Protect from light.

Long-Term Storage (Greater than 1 month):

-

Temperature: -20°C

-

Atmosphere: Inert gas (e.g., Argon or Nitrogen)

-

Container: Amber glass vial with a tightly sealed cap, further enclosed in a sealed, opaque container.

-

Environment: Store in a dry, well-ventilated area away from incompatible substances.

Incompatible Substances:

-

Strong Oxidizing Agents: Peroxides, nitrates, and other strong oxidizers can lead to the oxidation of the tertiary amine.

-

Strong Acids: Can protonate the tertiary amine, potentially leading to salt formation and facilitating ether cleavage under harsh conditions.

-

Halogenated Compounds: While the molecule itself is halogenated, storage with other reactive halogenated compounds should be avoided to prevent potential side reactions.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by its constituent functional groups: a tertiary amine, an aryl ether, and a brominated phenyl ring. Tertiary amines are generally more stable towards oxidation compared to primary and secondary amines[1][2][3]. Aryl ethers are also known for their chemical stability, though they can be susceptible to cleavage under harsh acidic conditions[4][5][6].

Based on these principles, the following degradation pathways are proposed under stress conditions:

-

Oxidative Degradation: The tertiary amine is the most likely site for oxidation, which could lead to the formation of an N-oxide. While tertiary amines are relatively stable, strong oxidizing conditions can promote this transformation[1][2][3].

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the ether linkage could undergo cleavage, yielding 2-bromophenol and N,N-diethylethanolamine[5][6].

-

Photodegradation: The brominated aromatic ring may be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to high-energy light, leading to the formation of radical species and subsequent degradation products.

It is important to note that these are predicted pathways based on the chemical nature of the functional groups. Experimental forced degradation studies are necessary to confirm these and identify any other potential degradation products.

Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions[7][8][9].

General Considerations for Forced Degradation Studies

-

Objective: To achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradation products[7][9].

-

Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent compound and its degradation products[10][11].

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

4.3.1. Acid Hydrolysis

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze by HPLC.

4.3.2. Base Hydrolysis

-

Prepare a 1 mg/mL solution of the compound as described above.

-

Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points.

-

Analyze by HPLC.

4.3.3. Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound.

-

Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze by HPLC.

4.3.4. Thermal Degradation

-

Place a known amount of the solid compound in a vial.

-

Store the vial in an oven at 80°C.

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4.3.5. Photostability

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[12].

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

Analytical Methodology

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound.

Table 1: Suggested HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm (based on UV absorbance of the bromophenyl group) |

| Injection Volume | 10 µL |

Note: This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Reporting

The results of the stability studies should be presented clearly, indicating the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

Table 2: Example of a Stability Data Summary Table

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 92.5 | 5.2 | 2.3 | |

| 24 | 85.1 | 9.8 | 5.1 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 98.2 | 1.8 | 0.0 | |

| 24 | 95.3 | 4.7 | 0.0 |

Conclusion

The stability of this compound is crucial for its reliable use in scientific research. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the integrity of the compound and the validity of their experimental results. The information and protocols provided in these application notes offer a comprehensive framework for the proper handling and stability assessment of this molecule.

References

-

Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

-

relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. [Link]

-

(PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate. [Link]

-

Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing. [Link]

-

Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. ResearchGate. [Link]

-

4-Bromodiphenyl Ether. PubChem. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Analytical methods – Knowledge and References. Taylor & Francis. [Link]

-

Selected Methods of Analysis. Cengage. [Link]

-

Thermal decomposition of poly(aryl ether ketones). Semantic Scholar. [Link]

-

Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

-

Reactions of ethers: worked problem. Khan Academy. [Link]

-

Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. American Chemical Society. [Link]

-

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

-

Analytical Methods. Lirias. [Link]

-

Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

-

Page:NIOSH Manual of Analytical Methods - 2010.pdf/1. Wikisource, the free online library. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Khan Academy [khanacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. longdom.org [longdom.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. onyxipca.com [onyxipca.com]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2-Bromophenol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-bromophenol from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your target compounds.

Introduction: The Challenge of 2-Bromophenol Removal

2-Bromophenol is a common reagent and intermediate in organic synthesis. However, its removal post-reaction can be challenging due to its physical and chemical properties. This guide will walk you through various purification techniques, explaining the underlying principles to help you select and optimize the best method for your specific reaction.

Troubleshooting Guide & FAQs

Here, we address common issues and questions encountered during the purification process.

Q1: My primary purification attempt by silica gel chromatography resulted in poor separation of 2-bromophenol from my product. What could be the issue?

A1: This is a frequent challenge. The moderate polarity of 2-bromophenol can cause it to co-elute with a wide range of products on silica gel.

-

Expertise & Experience: The hydroxyl group of 2-bromophenol can lead to tailing on silica gel, broadening its elution profile and making sharp separation difficult. The choice of eluent is critical. If your product and 2-bromophenol have very similar polarities, a simple chromatographic separation may not be sufficient.

-

Troubleshooting Steps:

-

Optimize Your Solvent System: A good starting point for separating moderately polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.

-

Consider a Pre-Chromatography Workup: An initial acid-base extraction is highly recommended to remove the bulk of the acidic 2-bromophenol before chromatography. This will significantly simplify the chromatographic separation.

-

Alternative Stationary Phases: If your product is stable, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

-

Q2: I performed a basic wash to remove 2-bromophenol, but I'm still seeing it in my final product. Why did the extraction fail?

A2: An incomplete basic extraction can be due to several factors related to the pKa of 2-bromophenol and the extraction conditions.

-

Trustworthiness: The effectiveness of a basic wash hinges on the complete deprotonation of the phenol to its corresponding phenoxide salt, which is soluble in the aqueous phase. The pKa of 2-bromophenol is approximately 8.45.[1] To ensure complete deprotonation, the pH of the aqueous solution must be significantly higher than the pKa of the phenol.

-

Troubleshooting Steps:

-

Choice of Base: A weak base like sodium bicarbonate (pKa of carbonic acid is ~6.4) may not be sufficient to completely deprotonate 2-bromophenol. A stronger base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is more effective.

-

Concentration of Base: Using a dilute base solution may not be sufficient to remove a large amount of 2-bromophenol. A 1-2 M solution of NaOH is generally recommended.

-

Insufficient Mixing or Number of Extractions: Ensure vigorous shaking of the separatory funnel for adequate phase mixing. Performing multiple extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.

-

Organic Solvent Choice: The choice of organic solvent can influence the partitioning of the phenoxide. Highly polar organic solvents may retain some of the phenoxide salt.

-

Q3: Can I use distillation to remove 2-bromophenol?

A3: Distillation is a viable option if there is a significant difference in the boiling points between 2-bromophenol and your desired product.

-

Expertise & Experience: 2-Bromophenol has a boiling point of 195 °C at atmospheric pressure and 84-86 °C at 12 mmHg.[2][3] If your product has a much higher boiling point or is a solid, distillation can be an effective purification method. However, be aware that 2-bromophenol can be somewhat unstable at high temperatures and may decompose.[4] Vacuum distillation is often preferred to lower the required temperature. Steam distillation can also be effective for separating 2-bromophenol from non-volatile compounds.[5]

Q4: Are there specialized methods for removing trace amounts of 2-bromophenol?

A4: Yes, for removing small quantities of phenolic impurities, scavenger resins can be highly effective.

-

Trustworthiness: Scavenger resins are polymers with functional groups that react with and bind to specific impurities.[6] For removing acidic compounds like 2-bromophenol, a basic scavenger resin, such as a polymer-bound amine or a strong anion exchange (SAX) resin, can be used.[7] The reaction mixture is passed through a column of the resin, or the resin is stirred with the solution, and the unreacted 2-bromophenol is captured on the solid support. This method is particularly useful for final purification steps.

Physicochemical Properties of 2-Bromophenol

A clear understanding of the properties of 2-bromophenol is essential for designing an effective purification strategy.

| Property | Value | Source |

| Molecular Weight | 173.01 g/mol | [8] |

| Boiling Point | 195 °C (at 760 mmHg) | [1][2] |

| 84-86 °C (at 12 mmHg) | [3] | |

| Melting Point | 5 °C | [2][3] |

| Density | 1.492 g/mL at 25 °C | [1] |

| pKa | 8.45 (at 25 °C) | [1] |

| Solubility | Soluble in chloroform, ether, ethanol, and alkali. Slightly soluble in water. | [1][8] |

Key Experimental Protocols

Below are detailed, step-by-step methodologies for the most common and effective techniques for removing unreacted 2-bromophenol.

Protocol 1: Acid-Base Extraction

This is often the first and most effective step to remove the bulk of 2-bromophenol.

Experimental Workflow:

Caption: Workflow for Acid-Base Extraction of 2-Bromophenol.

Methodology:

-

Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer: Transfer the organic solution to a separatory funnel.

-

First Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

-

Mixing: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 1-2 minutes.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate.

-

Collection: Drain the lower aqueous layer (containing the sodium 2-bromophenoxide salt) into a flask.

-

Repeat: Repeat the extraction (steps 3-6) with fresh 1 M NaOH solution two more times to ensure complete removal.

-

Neutral Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and base.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product, now largely free of 2-bromophenol.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating 2-bromophenol from products with different polarities. It is most effective after a preliminary acid-base extraction.

Experimental Workflow:

Caption: Workflow for Flash Column Chromatography Purification.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will show good separation between your product and 2-bromophenol, with the desired product having an Rf value of approximately 0.3.

-

Column Packing: Prepare a silica gel column using the chosen eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

-

Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.

-

Fraction Collection: Collect fractions and monitor the elution by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

-

PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromophenol. Retrieved from [Link]

-

SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-bromophenol. Retrieved from [Link]

- Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639–641.

- Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2021). Molecules, 26(15), 4473.

- Google Patents. (2009). Purification of phenol.

- Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent.

-

MDPI. (2023). Purification of Coffee Polyphenols Extracted from Coffee Pulps (Coffee arabica L.) Using Aqueous Two-Phase System. Retrieved from [Link]

-

ResearchGate. (2018). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

-

PubMed. (1998). Removal of phenols from aqueous solution by XAD-4 resin. Retrieved from [Link]

-

ResearchGate. (2000). Removal of Phenols from Aqueous Solutions by Purolite A-510 Resin. Retrieved from [Link]

- Google Patents. (2013). Process for synthesizing p-bromophenol.

-

Quora. (2021). Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5?. Retrieved from [Link]

-

Sunresin. (n.d.). Treatment of Phenol Wastewater. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

PubMed Central. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

- Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.

-

CK-12 Foundation. (n.d.). How to make bromophenol from phenol?. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]

-

Journal of the Korean Society of Water and Wastewater. (2018). Application of in situ Liquid Ferrate(VI) for 2-Bromophenol Removal. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Oxford Academic. (1966). Separation of Simple Phenols by Gas-Liquid Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

-

(n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

-

PubMed. (2001). Decomposition of 2-bromophenol in NaOH solution at high temperature. Retrieved from [Link]

-

ResearchGate. (2002). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]

Sources

- 1. 2-Bromophenol | 95-56-7 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Scavenger resin - Wikipedia [en.wikipedia.org]

- 7. spinchem.com [spinchem.com]

- 8. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purifying 2-(2-bromophenoxy)-N,N-diethylethanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for the purification of 2-(2-bromophenoxy)-N,N-diethylethanamine, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand that navigating the nuances of purification can be challenging. This resource addresses common issues encountered in the lab, offering troubleshooting strategies and detailed protocols to streamline your workflow and enhance the purity of your final compound.

We will explore the purification of both the freebase oil and its more commonly handled hydrochloride salt, explaining the rationale behind procedural choices to ensure you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is an oil and appears discolored after synthesis. What are the likely impurities and initial purification steps?

Discoloration, typically a yellow or brownish tint, in amine products often indicates oxidation or the presence of residual starting materials or byproducts. For this compound, common impurities may include unreacted 2-bromophenol, excess alkylating agent (e.g., 2-chloro-N,N-diethylethanamine), and polymeric materials.

An effective initial purification strategy is an acid-base extraction . This technique leverages the basicity of the tertiary amine to separate it from neutral or acidic impurities.

Underlying Principle: The tertiary amine will be protonated in an acidic aqueous solution and move into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will deprotonate the amine, allowing it to be extracted back into an organic solvent.

Q2: I'm struggling with emulsions during the acid-base extraction. How can I resolve this?

Emulsion formation is a frequent issue when working with amines and can lead to significant product loss.

Troubleshooting Steps:

-

Addition of Brine: Introduce a saturated sodium chloride solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

-

Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

-

Patience: Allowing the mixture to stand for a period can sometimes lead to separation.

-

Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.

Q3: Is it better to purify the freebase oil or convert it to the hydrochloride salt for purification?

For ease of handling, storage, and often purification, converting the oily freebase to its hydrochloride salt is highly recommended. Amine salts are typically crystalline solids, which are easier to handle and purify by recrystallization.[1] The salt form is also generally more stable and less prone to oxidation.

Q4: My this compound hydrochloride salt has a low melting point and appears oily. What went wrong?

This often indicates the presence of impurities or residual solvent. Incomplete conversion to the salt or the presence of non-basic, oily impurities can lead to these observations.

Troubleshooting Steps:

-

Ensure Complete Protonation: During the salt formation, ensure a slight excess of hydrochloric acid is used. You can monitor the pH of the aqueous solution to confirm it is acidic.

-

Thorough Washing: After crystallization, wash the salt with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[2]

-

Recrystallization: This is a powerful technique for purifying crystalline solids.[1] The choice of solvent is critical.

Troubleshooting Guides

Guide 1: Purification of this compound Freebase Oil

Issue: Persistent Impurities After Acid-Base Extraction

If acid-base extraction alone is insufficient, column chromatography is the next logical step. However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which can lead to peak tailing and product loss.[1][3]

Workflow for Chromatographic Purification of the Freebase Oil

Caption: Workflow for purifying the freebase oil.